molecular formula C9H18BNO3 B13537004 N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide

Cat. No.: B13537004
M. Wt: 199.06 g/mol
InChI Key: PZNLPYGOJBTONX-UHFFFAOYSA-N
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Description

N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide is an organic compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide typically involves the reaction of an appropriate amine with a boronic ester. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boron-carbon bond . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling . This interaction is crucial for its role in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C9H18BNO3

Molecular Weight

199.06 g/mol

IUPAC Name

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide

InChI

InChI=1S/C9H18BNO3/c1-7(12)11-6-10-13-8(2,3)9(4,5)14-10/h6H2,1-5H3,(H,11,12)

InChI Key

PZNLPYGOJBTONX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNC(=O)C

Origin of Product

United States

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